Cas no 388078-34-0 (1H-Indole,5-fluoro-2,3-dihydro-1-methyl-)

1H-Indole,5-fluoro-2,3-dihydro-1-methyl- 化学的及び物理的性質
名前と識別子
-
- 1H-Indole,5-fluoro-2,3-dihydro-1-methyl-
- 1H-Indole,5-fluoro-2,3-dihydro-1-methyl-(9CI)
- 388078-34-0
- 5-fluoro-1-methylindoline
- SCHEMBL2625779
- SB64235
-
- インチ: InChI=1S/C9H10FN/c1-11-5-4-7-6-8(10)2-3-9(7)11/h2-3,6H,4-5H2,1H3
- InChIKey: UBQZRUJWPZZYQW-UHFFFAOYSA-N
- ほほえんだ: FC1=CC=C2C(CCN2C)=C1
計算された属性
- せいみつぶんしりょう: 151.0798
- どういたいしつりょう: 151.08
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 149
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 3.2A^2
じっけんとくせい
- PSA: 3.24
1H-Indole,5-fluoro-2,3-dihydro-1-methyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM233739-10g |
5-Fluoro-1-methylindoline |
388078-34-0 | 95%+ | 10g |
$572 | 2021-08-04 | |
Chemenu | CM233739-5g |
5-Fluoro-1-methylindoline |
388078-34-0 | 95%+ | 5g |
$439 | 2021-08-04 | |
Chemenu | CM233739-25g |
5-Fluoro-1-methylindoline |
388078-34-0 | 95%+ | 25g |
$884 | 2021-08-04 | |
Chemenu | CM233739-1g |
5-Fluoro-1-methylindoline |
388078-34-0 | 95%+ | 1g |
$244 | 2023-03-05 | |
Alichem | A199009733-10g |
5-Fluoro-1-methylindoline |
388078-34-0 | 97% | 10g |
$923.26 | 2023-09-02 | |
Alichem | A199009733-5g |
5-Fluoro-1-methylindoline |
388078-34-0 | 97% | 5g |
$696.80 | 2023-09-02 | |
Alichem | A199009733-25g |
5-Fluoro-1-methylindoline |
388078-34-0 | 97% | 25g |
$1313.20 | 2023-09-02 |
1H-Indole,5-fluoro-2,3-dihydro-1-methyl- 関連文献
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
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9. Book reviews
1H-Indole,5-fluoro-2,3-dihydro-1-methyl-に関する追加情報
Introduction to 1H-Indole,5-fluoro-2,3-dihydro-1-methyl- (CAS No. 388078-34-0) and Its Emerging Applications in Chemical Biology
1H-Indole,5-fluoro-2,3-dihydro-1-methyl-, identified by the chemical compound identifier CAS No. 388078-34-0, is a fluorinated indole derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to a class of heterocyclic molecules known for their diverse biological activities and structural versatility. The presence of a fluorine atom at the 5-position and a methyl group at the 1-position introduces unique electronic and steric properties, making it a valuable scaffold for drug discovery and molecular probe development.
Theindole core is a privileged structure in medicinal chemistry, renowned for its role in numerous bioactive compounds, including antibiotics, antifungals, and anticancer agents. The introduction of fluorine at the 5-position enhances the lipophilicity and metabolic stability of the molecule, while the2,3-dihydro substitution pattern contributes to its flexibility and binding affinity. These structural features make 1H-Indole,5-fluoro-2,3-dihydro-1-methyl- an attractive candidate for further exploration in therapeutic applications.
In recent years, there has been a surge in research focused on fluorinated indoles due to their potential as pharmacophores. Studies have demonstrated that fluorine substitution can modulate the pharmacokinetic properties of molecules, leading to improved bioavailability and efficacy. For instance, fluorinated indoles have been investigated for their role in inhibiting enzymes involved in cancer metabolism. The compound CAS No. 388078-34-0 has shown promise in preclinical studies as a modulator of pathways relevant to inflammation and tumor growth.
Thefluoro-substituted indole scaffold has also been explored in the development of probes for imaging and diagnostics. Fluorine atoms are commonly used in positron emission tomography (PET) imaging due to their favorable nuclear properties. By incorporating fluorine into indole derivatives like 1H-Indole,5-fluoro-2,3-dihydro-1-methyl-, researchers can design molecules that facilitate real-time visualization of biological processes in vivo. This capability is particularly valuable for studying neural circuits and metabolic pathways associated with neurological disorders.
Moreover, themethyl-group at the 1-position of the indole ring contributes to the molecule's overall stability and binding interactions with biological targets. This structural feature has been exploited in the design of kinase inhibitors, where methyl-substituted indoles exhibit enhanced binding affinity to protein kinases involved in cancer signaling. The compoundCAS No. 388078-34-0 has been used as a starting point for structure-based drug design, leading to novel compounds with improved therapeutic profiles.
The synthesis of 1H-Indole,5-fluoro-2,3-dihydro-1-methyl- involves multi-step organic transformations that highlight its synthetic accessibility. Advanced synthetic methodologies have enabled the efficient preparation of fluorinated indoles using palladium-catalyzed cross-coupling reactions and directed functionalization strategies. These techniques have not only facilitated the production of this compound but also provided insights into its reactivity and potential modifications.
In conclusion, 1H-Indole,5-fluoro-2,3-dihydro-1-methyl- (CAS No. 388078-34-0) represents a significant advancement in the field of chemical biology and drug discovery. Its unique structural features make it a versatile scaffold for developing therapeutics targeting various diseases. The growing body of research on fluorinated indoles underscores their potential as next-generation pharmaceuticals, diagnostic agents, and research tools.
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